molecular formula C13H18NO3D3 B602543 Salbutamol CAS No. 1219798-60-3

Salbutamol

Katalognummer B602543
CAS-Nummer: 1219798-60-3
Molekulargewicht: 242.33
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salbutamol, also known as Albuterol in the US, is a medication used to relax and open up airways. It is used to relieve wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . Salbutamol is a fast-acting bronchodilator and reliever medication. It belongs to a class of medications known as short-acting beta-2 adrenergic agonist .


Synthesis Analysis

Salbutamol has been synthesized from salicylic acid derivatives . A study also presents SAL-imprinted magnetic nanoparticles as an ideal sorbent for selective enrichment of SAL .


Molecular Structure Analysis

Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity .


Chemical Reactions Analysis

Salbutamol is a beta-2 adrenergic receptor agonist. It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart . A new thermo-optic analysis has been used to detect the photochemical reactions in salbutamol .


Physical And Chemical Properties Analysis

Salbutamol’s therapeutic effect is based on its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

  • Salbutamol is a first-line treatment for asthma, a common inflammatory disease of the lungs . It’s used as a reliever for asthma symptoms.

Methods of Application

  • Salbutamol’s therapeutic effect is based on its potent smooth muscle relaxant properties, which inhibit bronchial smooth muscle contraction, leading to bronchodilation .
  • It can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation .

Results or Outcomes

  • The efficacy and adverse effects of Salbutamol differ between each formulation due to diverse pharmacokinetic parameters—absorption, distribution, metabolism, and elimination .

2. Polytherapy in Respiratory Diseases

Summary of the Application

  • Salbutamol is often used in combination with other drugs for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Methods of Application

  • Salbutamol is frequently paired with inhaled corticosteroids (ICS) in the pharmacotherapeutic strategy for respiratory diseases .

Results or Outcomes

  • Drug-drug interactions (DDIs) are a significant concern in polytherapy as they can lead to increased morbidity and mortality .
  • The interaction of Salbutamol with other drugs has been extensively explored in terms of pharmacodynamics and pharmacokinetics .

3. Treatment of Hyperkalemia

Summary of the Application

  • Salbutamol is used in the treatment of hyperkalemia, a condition characterized by high levels of potassium in the blood .

Methods of Application

  • Salbutamol can be administered orally or by inhalation. It works by promoting the movement of potassium from the bloodstream into cells, thereby lowering blood potassium levels .

Results or Outcomes

  • Salbutamol has been found to be effective in reducing serum potassium levels in patients with chronic kidney disease .

4. Obstetrics

Summary of the Application

  • Salbutamol is used as a tocolytic (anti-contraction medication) to delay premature labor .

Methods of Application

  • It can be administered orally, intravenously, or by inhalation. Salbutamol works by relaxing the smooth muscles of the uterus, thereby inhibiting contractions .

Results or Outcomes

  • While it can effectively delay labor for several hours or days, it’s not recommended for long-term use due to potential side effects .

5. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Summary of the Application

  • Salbutamol is frequently used in the treatment of COPD, a group of lung diseases that block airflow and make it difficult to breathe .

Methods of Application

  • Salbutamol can be administered orally, intravenously, or by inhalation. It works by relaxing the muscles around the airways in the lungs, which helps open up the airways and makes breathing easier .

Results or Outcomes

  • Salbutamol has been found to be effective in relieving symptoms of COPD such as shortness of breath and wheezing .

6. Cystic Fibrosis Management

Summary of the Application

  • Salbutamol is used in the management of cystic fibrosis, a hereditary disease that affects the lungs and digestive system .

Methods of Application

  • Salbutamol can be administered orally, intravenously, or by inhalation. It works by relaxing the muscles around the airways in the lungs, which helps open up the airways and makes breathing easier .

Results or Outcomes

  • Salbutamol has been found to be effective in improving lung function and reducing the frequency of pulmonary exacerbations in people with cystic fibrosis .

Zukünftige Richtungen

SABA monotherapy, namely with salbutamol, is no longer recommended due to recent evidence of higher exacerbation risk and misuse .

Relevant Papers

The paper titled “Unraveling the Impact of Salbutamol Polytherapy: Clinically Relevant Drug Interactions” discusses that SABA monotherapy, namely with salbutamol, is no longer recommended due to recent evidence of higher exacerbation risk and misuse . Another paper titled “Salbutamol in the Management of Asthma: A Review” reviews the pharmacological profile of different salbutamol formulations, focusing on their efficacy and adverse effects for its original application, asthma .

Eigenschaften

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021255
Record name Salbutamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salbutamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
Record name Salbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALBUTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salbutamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
Record name ALBUTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2­ adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.
Record name Salbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALBUTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Salbutamol

Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS RN

18559-94-9
Record name Salbutamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18559-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albuterol [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name albuterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salbutamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALBUTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salbutamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
Record name Salbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALBUTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salbutamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
166,000
Citations
L Marques, N Vale - International Journal of Molecular Sciences, 2022 - mdpi.com
… profile of different salbutamol formulations, … (R)-salbutamol is substantially faster than that of (S)-salbutamol, since the latter is metabolized up to 10 times slower than (R)-salbutamol [40,…
Number of citations: 13 www.mdpi.com
HY Aboul-Enein, AA Al-Badr, SE Ibrahim - Analytical profiles of drug …, 1981 - Elsevier
Publisher Summary This chapter describes the physical properties, synthesis, metabolism, absorption, excretion, and methods of analysis of salbutamol. Salbutamol is a white …
Number of citations: 18 www.sciencedirect.com
VA Cullum, JB Farmer, D Jack… - British journal of …, 1969 - Wiley Online Library
… Salbutamol given by mouth or aerosol to … , salbutamol was more active and had a longer duration than isoprenaline or orciprenaline without affecting heart rate. By aerosol, salbutamol …
Number of citations: 375 bpspubs.onlinelibrary.wiley.com
SE Libretto - Archives of toxicology, 1994 - Springer
… This paper reviews the published toxicology of salbutamol. Salbutamol is a relatively … These treatment related effects reported for salbutamol are not compound-related but rather …
Number of citations: 68 link.springer.com
AH Price, SP Clissold - Drugs, 1989 - Springer
… of salbutamol were significantly superior to placebo in terms of improving respiratory function and, overall, inhaled salbutamol (usually 200 or 400µg) would seem to be the …
Number of citations: 165 link.springer.com
SM Dennis, SJ Sharp, MR Vickers, CD Frost… - The Lancet, 2000 - thelancet.com
… The aim of TRUST (The Regular Use of Salbutamol Trial) was to study the effects of regular use of inhaled salbutamol, the most widely prescribed bronchodilator in the UK, on the …
Number of citations: 140 www.thelancet.com
DW Cockcroft, CP McParland, SA Britto, VA Swystun… - The Lancet, 1993 - Elsevier
… We compared regular inhaled salbutamol (200 μg four times … on the acute protective effect of salbutamol against both stimuli. … After regular salbutamol, the allergen PC 20 (provocation …
Number of citations: 406 www.sciencedirect.com
M Pane, S Staccioli, S Messina, A D'Amico… - Neuromuscular …, 2008 - Elsevier
… of tolerability and clinical response of salbutamol (albuterol) in a … 6 years of age were treated with salbutamol (2mg three times a … Our results suggest that salbutamol may be beneficial to …
Number of citations: 126 www.sciencedirect.com
KF Whyte, GJ Addis, R Whitesmith… - British journal of clinical …, 1987 - Wiley Online Library
… and salbutamol … of salbutamol used in this study resulted in significant hypokalaemia and our results suggest that further hypokalaemia would result from higher doses of salbutamol or …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
DW Cockcroft, VA Swystun - Thorax, 1997 - ncbi.nlm.nih.gov
… two enantiomers, R-salbutamol and S-salbutamol, felt to be … racemic salbutamol 2.5 mg, R-salbutamol 1.25 mg, S-salbutamol … for both R-salbutamol and racemic salbutamol (mean (SE) …
Number of citations: 99 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.